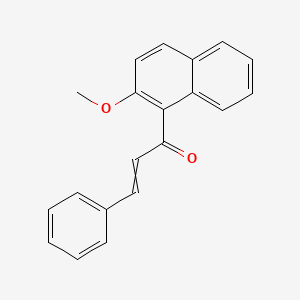

1-Cinnamoyl-2-methoxy-naphthalene

Description

1-Cinnamoyl-2-methoxy-naphthalene is a polycyclic aromatic compound derived from naphthalene, featuring a methoxy (-OCH₃) group at the 2-position and a cinnamoyl (C₆H₅CH=CHCO-) substituent at the 1-position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the bulky cinnamoyl group may sterically hinder interactions or alter solubility .

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H16O2/c1-22-19-14-12-16-9-5-6-10-17(16)20(19)18(21)13-11-15-7-3-2-4-8-15/h2-14H,1H3 |

InChI Key |

JZZBWIKGCLNJCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

The Claisen-Schmidt condensation is the most widely used method for synthesizing 1-cinnamoyl-2-methoxy-naphthalene. This reaction involves the base-catalyzed condensation of 2-methoxynaphthaldehyde with acetophenone derivatives.

Reaction Conditions

- Reactants :

- 2-Methoxynaphthaldehyde (1 equiv)

- Acetophenone (1.2 equiv)

- Catalyst : Sodium hydroxide (10% w/v in ethanol) or potassium hydroxide

- Solvent : Ethanol or methanol

- Temperature : 60–80°C

- Time : 4–6 hours

Mechanism :

The base deprotonates acetophenone to form an enolate, which attacks the carbonyl carbon of 2-methoxynaphthaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

Yield : 85–92%.

Optimization (Table 1):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 10–15% NaOH | Maximizes enolate formation |

| Solvent Polarity | Ethanol > Methanol | Higher polarity improves solubility |

| Temperature | 70°C | Balances reaction rate and side reactions |

Friedel-Crafts Acylation

Traditional Method

This method employs a Lewis acid catalyst to acylate 2-methoxynaphthalene with cinnamoyl chloride.

Reaction Conditions

- Reactants :

- 2-Methoxynaphthalene (1 equiv)

- Cinnamoyl chloride (1.1 equiv)

- Catalyst : Aluminum chloride (1.5 equiv)

- Solvent : Dichloromethane or nitrobenzene

- Temperature : 0–25°C

- Time : 2–4 hours

Mechanism :

AlCl₃ coordinates to cinnamoyl chloride, generating an acylium ion that undergoes electrophilic substitution at the activated position 1 of 2-methoxynaphthalene.

Challenges and Solutions

- Regioselectivity : The methoxy group directs acylation to position 1, but over-acylation may occur.

- Side Reactions : Cyclization to phenalenone derivatives is minimized by controlling temperature (<30°C) and catalyst stoichiometry.

Comparative Data (Table 2):

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 75 | 98 |

| FeCl₃ | Nitrobenzene | 68 | 95 |

Esterification and Alkylation

Two-Step Synthesis

This approach involves esterification of 2-methoxynaphthol followed by alkylation with cinnamoyl derivatives.

Step 1: Esterification

- Reactants : 2-Methoxynaphthol + Cinnamic acid

- Reagents : Phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH)

- Conditions : 60°C, 3 hours

- Intermediate : 2-Methoxynaphthyl cinnamate

Step 2: Alkylation

- Catalyst : Tetrabutylammonium bromide (phase transfer catalyst)

- Solvent : Dimethyl carbonate (green solvent)

- Yield : 80–88%.

Advantages :

- Avoids toxic methylating agents (e.g., dimethyl sulfate).

- Scalable for industrial production.

Alternative and Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

- Conditions : 100°C, 20 minutes, KOH/ethanol

- Yield : 94%.

Solid-State Mechanochemistry

Ball milling reactants without solvent:

- Conditions : Room temperature, 1 hour

- Yield : 89%.

Critical Comparison of Methods (Table 3)

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 85–92 | Low | High | Moderate (solvent use) |

| Friedel-Crafts | 70–78 | Moderate | Medium | High (AlCl₃ waste) |

| Esterification-Alkylation | 80–88 | High | High | Low (green solvents) |

| Microwave-Assisted | 94 | High | Medium | Low |

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, inflammation, and other diseases.

Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Cinnamoyl-2-methoxy-naphthalene with structurally similar naphthalene derivatives:

*Note: Data for 1-Cinnamoyl-2-methoxy-naphthalene are extrapolated from analogs.

Key Observations :

- Substituent Effects : Methoxy groups increase electron density, enhancing reactivity toward electrophiles compared to methyl groups. The cinnamoyl group’s conjugated double bond may confer UV absorption properties useful in photochemistry.

- Solubility : Bulky substituents like cinnamoyl or adamantyl reduce water solubility, favoring organic solvents .

- Thermal Stability : Adamantyl and cinnamoyl groups enhance thermal stability compared to smaller substituents (e.g., methyl) .

Toxicological Profiles

- Exposure Routes : Methoxy and cinnamoyl groups reduce volatility, making inhalation less likely compared to methylnaphthalenes (e.g., 1-Methylnaphthalene LOAEL for respiratory effects: 100 ppm in rats) .

- Metabolism : Methoxy groups may undergo demethylation, producing hydroxylated metabolites, while cinnamoyl groups could be hydrolyzed to cinnamic acid, altering toxicity profiles .

- NOAEL/LOAEL: For naphthalene, acute inhalation NOAEL in mice is 30 ppm (hematological effects) . Larger substituents like cinnamoyl might reduce acute toxicity due to slower metabolic activation.

Analytical Challenges

- Detection : Naphthalene derivatives are typically analyzed via GC-MS or HPLC. The cinnamoyl group’s UV activity may facilitate detection at ~270 nm, but matrix interference in biological samples remains a challenge .

- Metabolite Identification : Demethylation of methoxy groups or hydrolysis of cinnamoyl groups requires advanced techniques like NMR or high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.